![molecular formula C17H17N3O B1299906 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-05-9](/img/structure/B1299906.png)
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Overview
Description
This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular mass of the expected 3-amino-6-methyl-pyridin-2-ol hydroxylation product is 140 Da . Another study reported the structure of 1H- and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Pharmaceutical Research: Aldosterone Synthase Inhibition
This compound has been identified as a potential inhibitor of aldosterone synthase (CYP11B2), which is a promising target for the treatment of hypertension. Studies have shown that inhibition of this enzyme can effectively lower arterial blood pressure without affecting cortisol secretion, which is a common side effect of other inhibitors .
Organic Chemistry: Synthesis of Complex Molecules
In the realm of organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new drugs and materials .
Biochemistry: Enzyme Interaction Studies
The unique structure of this quinolinone derivative makes it suitable for studying interactions with enzymes and receptors. By understanding how this molecule binds to different biological targets, researchers can design more effective drugs with fewer side effects .
Material Science: Organic Electronic Materials
Due to its electronic properties, this compound could be used in the development of organic electronic materials. These materials are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Neuroscience: Neurotransmitter Receptor Modulation
Research suggests that derivatives of this compound may modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Chemical Engineering: Catalyst Development
The compound’s structure is conducive to catalyzing certain chemical reactions, making it valuable in the field of chemical engineering. It could be used to develop new catalysts that are more efficient and selective .
Environmental Science: Pollutant Degradation
Researchers are exploring the use of this compound in the degradation of environmental pollutants. Its chemical properties may help break down harmful substances into less toxic forms, aiding in environmental cleanup efforts .
Agricultural Chemistry: Pesticide Formulation
In agricultural chemistry, there is potential for this compound to be used in the formulation of pesticides. Its ability to interact with specific biological pathways could lead to the development of targeted pesticides that are safer for the environment .
Mechanism of Action
Target of Action
Similar compounds have been found to targetCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could result in changes in the normal functioning of the target, leading to the therapeutic effects of the compound.
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIIQWTSNCZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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